3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
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Overview
Description
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a synthetic compound belonging to the class of sulfonamide-containing pyridazines. This compound is of interest due to its unique chemical structure, which combines a pyridazine ring with a sulfonyl-piperidine moiety, making it a versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 6-methylpyridazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine and pyridazine rings can also interact with various receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- **3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- **3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinazoline
Uniqueness
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is unique due to the presence of both a sulfonyl-piperidine moiety and a pyridazine ring. This combination provides distinct chemical properties and biological activities compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-6-7-17(20-19-12)24-14-8-10-21(11-9-14)25(22,23)16-5-3-4-15(18)13(16)2/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOHIQCFDGXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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